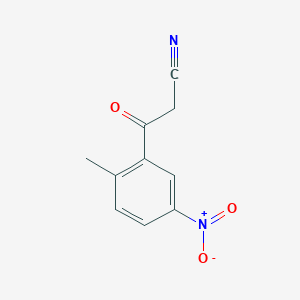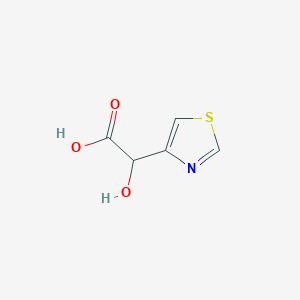
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, a nitro group, and a ketone group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of methylbenzoate derivatives followed by subsequent reactions to introduce the nitrile and ketone functionalities. One common method involves the reaction of methyl 3-methylbenzoate with fuming nitric acid to introduce the nitro group . The resulting nitro compound can then be subjected to further reactions to introduce the nitrile and ketone groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nitriles or ketones.
Aplicaciones Científicas De Investigación
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which 3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile exerts its effects depends on the specific application. For instance, in antibacterial applications, the nitro group can undergo reduction to form reactive intermediates that interact with bacterial DNA or enzymes, leading to antibacterial activity . The molecular targets and pathways involved can vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine
Uniqueness
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activity, making it a compound of interest in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-(2-methyl-5-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8(12(14)15)6-9(7)10(13)4-5-11/h2-3,6H,4H2,1H3 |
Clave InChI |
LDHIZZKTQZBLKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)











![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
